molecular formula C25H26N2O4S2 B11973874 Methyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Methyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11973874
M. Wt: 482.6 g/mol
InChI Key: YFCSNBNGSQEPRC-HMMYKYKNSA-N
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Description

Methyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-A]pyrimidine core, a thienyl group, and a pentyloxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(pentyloxy)benzaldehyde with 2-thienylamine to form an intermediate Schiff base. This intermediate is then cyclized with 7-methyl-3-oxo-2-thioxo-2,3-dihydrothiazolo[3,2-A]pyrimidine-6-carboxylate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene moiety using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl and benzylidene groups.

    Reduction: Reduced forms of the benzylidene moiety.

    Substitution: Substituted derivatives at the benzylidene position.

Scientific Research Applications

Methyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its specific structural features, such as the combination of a thiazolopyrimidine core with a pentyloxybenzylidene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H26N2O4S2

Molecular Weight

482.6 g/mol

IUPAC Name

methyl (2E)-7-methyl-3-oxo-2-[(4-pentoxyphenyl)methylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H26N2O4S2/c1-4-5-6-13-31-18-11-9-17(10-12-18)15-20-23(28)27-22(19-8-7-14-32-19)21(24(29)30-3)16(2)26-25(27)33-20/h7-12,14-15,22H,4-6,13H2,1-3H3/b20-15+

InChI Key

YFCSNBNGSQEPRC-HMMYKYKNSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CS4

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CS4

Origin of Product

United States

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